N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a complex organic compound that features a piperidine backbone with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the furan-3-carbonyl group and the methylsulfonyl group. Common reagents used in these steps include piperidine, furan-3-carboxylic acid, and methylsulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action for “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- N-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness
The uniqueness of “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide” lies in its specific functional groups and their positions on the piperidine ring. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-27(24,25)21-9-4-15(5-10-21)17(22)19-12-14-2-7-20(8-3-14)18(23)16-6-11-26-13-16/h6,11,13-15H,2-5,7-10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRIWILZTKPKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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